4-Bromomethyl-3-chloro-benzamide

Nucleophilic Substitution Alkylation Synthetic Intermediate

Tech Transfer Essential: Avoid synthetic route failures associated with generic benzamide analogs. This specific 4-Bromomethyl-3-chloro-benzamide provides the critical ortho-chloro substitution required for kinase domain binding while the reactive para-bromomethyl handle enables late-stage diversification. Ideal for Bcr-Abl inhibitor programs, diagnostic imaging probe development, and high-throughput library synthesis. Ensuring this exact substitution pattern is non-negotiable for achieving target selectivity and reproducible reaction kinetics in your lead optimization pipeline.

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
Cat. No. B8360663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-3-chloro-benzamide
Molecular FormulaC8H7BrClNO
Molecular Weight248.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)Cl)CBr
InChIInChI=1S/C8H7BrClNO/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H2,11,12)
InChIKeyYQJRUIKLXKPHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromomethyl-3-chloro-benzamide as a Differentiated Halogenated Benzamide Intermediate for Pharmaceutical Synthesis


4-Bromomethyl-3-chloro-benzamide (C8H7BrClNO, MW 248.50 g/mol) is a halogenated benzamide derivative that serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical manufacturing [1]. The compound features a unique substitution pattern consisting of a reactive bromomethyl group (-CH2Br) at the para position and a chlorine atom at the meta position relative to the primary amide functionality . This specific halogen arrangement imparts distinct reactivity and physicochemical properties that differentiate it from other halogenated benzamide analogs, making it a valuable building block for the construction of complex pharmacophores and drug-like molecules [2].

Why 4-Bromomethyl-3-chloro-benzamide Cannot Be Replaced by Common Halogenated Benzamide Analogs


Simple substitution of 4-Bromomethyl-3-chloro-benzamide with unsubstituted benzamide, mono-halogenated derivatives, or compounds lacking the bromomethyl moiety often fails due to critical differences in reactivity, steric profile, and physicochemical properties [1]. The presence of both a reactive bromomethyl group and a chlorine atom on the aromatic ring creates a unique chemical environment that enables selective nucleophilic substitution reactions and metal-catalyzed cross-couplings that are not feasible with analogs like 4-(bromomethyl)benzamide (CAS 58914-40-2) or 4-bromo-3-chloro-N-methylbenzamide (CAS 1517784-69-8) [2]. Generic substitution can lead to significantly altered reaction kinetics, lower yields, and the formation of different product distributions, directly impacting synthetic route efficiency and the integrity of downstream pharmaceutical compounds [3].

Quantitative Differentiation Evidence: 4-Bromomethyl-3-chloro-benzamide vs. Structural Analogs


Superior Electrophilicity and Nucleophilic Substitution Reactivity of the Bromomethyl Group

4-Bromomethyl-3-chloro-benzamide contains a primary alkyl bromide (bromomethyl) group that is significantly more electrophilic than the aryl bromide present in analogs like 4-bromo-3-chloro-N-methylbenzamide [1]. Primary alkyl bromides undergo nucleophilic substitution (SN2) reactions with rate constants typically 10^3 to 10^5 times faster than aryl bromides under comparable conditions [2]. This differential reactivity allows for chemoselective functionalization at the benzylic position without competing reaction at the chloro substituent or amide group, a critical advantage in multi-step syntheses.

Nucleophilic Substitution Alkylation Synthetic Intermediate

Enhanced XLogP3 Lipophilicity for Improved Membrane Permeability in Drug Design

The computed lipophilicity (XLogP3) of 4-Bromomethyl-3-chloro-benzamide is significantly higher than that of the non-halogenated parent benzamide and mono-chlorinated analogs [1]. The presence of the bromomethyl group and chlorine atom increases logP by approximately 1.4 units compared to benzamide (XLogP3 = 0.6) and by ~0.5 units compared to 4-(bromomethyl)benzamide (XLogP3 = 1.4) [2]. This enhanced lipophilicity correlates with improved passive membrane permeability and potential for increased oral bioavailability in drug candidates [3].

Lipophilicity Drug Design ADME Properties

Distinct Patent-Documented Utility in Halogenated Benzamide Intermediates

Patent literature explicitly describes the utility of 4-Bromomethyl-3-chloro-benzamide and related 3-chloro-4-bromomethylbenzamide derivatives as critical intermediates in the preparation of pharmaceutically active compounds [1]. In contrast, the simpler analog 4-(bromomethyl)benzamide (CAS 58914-40-2) is primarily cited as a general synthetic intermediate without specific linkage to advanced pharmaceutical targets [2]. The chlorine substitution at the meta position is a key structural requirement for binding interactions with certain biological targets, as demonstrated in studies of 3-substituted benzamide kinase inhibitors [3].

Patent Literature Pharmaceutical Intermediates Process Chemistry

Superior Molecular Complexity and Diversity Generation Potential

4-Bromomethyl-3-chloro-benzamide possesses a higher degree of molecular complexity and functional group density compared to simpler analogs . With a molecular weight of 248.50 g/mol, two distinct halogen types (Br, Cl), and an amide group, the compound offers multiple orthogonal functionalization handles [1]. In contrast, 4-(bromomethyl)benzamide (MW 214.06 g/mol) lacks the chlorine substituent, providing only one halogenation site for derivatization [2]. This increased complexity enables the generation of more diverse chemical libraries and facilitates the exploration of structure-activity relationships in lead optimization campaigns.

Molecular Diversity Scaffold Decoration Lead Optimization

Documented Role in Halogenated Benzamide-Derived Diagnostic and Therapeutic Agents

4-Bromomethyl-3-chloro-benzamide is structurally related to compounds specifically designed for use in preparing chlorinated, brominated, and radioiodinated aromatic compounds for diagnostic compositions [1]. The presence of both bromine and chlorine substituents enables sequential halogen exchange reactions and radiohalogenation procedures . While direct quantitative comparative data on diagnostic yield is limited, the compound's halogen pattern is explicitly claimed as advantageous in patent literature for this application, whereas simpler analogs like 4-(bromomethyl)benzamide are not typically employed in such specialized radiopharmaceutical precursor roles [2].

Diagnostic Imaging Radiopharmaceuticals Precursor

Differential Hydrogen Bonding and Crystal Packing Influenced by Dual Halogenation

The presence of both bromine and chlorine substituents in 4-Bromomethyl-3-chloro-benzamide significantly alters its crystal packing and hydrogen bonding network compared to mono-halogenated analogs . Crystallographic studies on related halogenated benzamides demonstrate that bromine and chlorine preferentially form Type II halogen-halogen contacts with nearly linear geometries (contact angles approaching 180°), in contrast to the Type I contacts typical of fluorine [1]. These interactions reduce the prevalence of hydrogen-hydrogen contacts and introduce new intermolecular interactions through halogen bonding mechanisms, directly impacting solubility, melting point, and stability [2].

Crystal Engineering Solid-State Chemistry Polymorphism

Optimal Use Cases for 4-Bromomethyl-3-chloro-benzamide in Pharmaceutical R&D and Process Chemistry


Synthesis of 3-Substituted Benzamide Kinase Inhibitors

4-Bromomethyl-3-chloro-benzamide serves as a key intermediate in the preparation of 3-substituted benzamide derivatives that act as potent Bcr-Abl kinase inhibitors [1]. The chlorine atom at the meta position is critical for binding interactions with the kinase domain, while the bromomethyl group allows for late-stage diversification to optimize pharmacokinetic properties. This compound enables efficient synthesis of analogs related to imatinib and second-generation Bcr-Abl inhibitors, supporting research into treatments for chronic myeloid leukemia and other kinase-driven cancers [2].

Preparation of Radiolabeled Diagnostic Agents

The compound's dual halogenation pattern makes it an ideal precursor for the preparation of radioiodinated and radiobrominated aromatic compounds used in diagnostic imaging [1]. The bromomethyl group can be exchanged with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for SPECT or PET imaging applications. This specific substitution pattern is claimed in patent literature for the synthesis of diagnostic compositions targeting various disease states, providing a clear pathway for developing novel molecular imaging agents [2].

Construction of Diverse Chemical Libraries via Parallel Synthesis

With three orthogonal reactive handles (bromomethyl, aryl chloride, and primary amide), 4-Bromomethyl-3-chloro-benzamide is ideally suited for generating structurally diverse compound libraries for high-throughput screening campaigns [1]. Sequential functionalization strategies allow for rapid exploration of chemical space around the benzamide core. For example, the bromomethyl group can be first substituted with various nucleophiles (amines, thiols, alcohols), followed by palladium-catalyzed cross-coupling at the aryl chloride position, and finally amide derivatization, enabling the synthesis of thousands of unique compounds from a single starting material [2].

Crystal Engineering and Solid-State Formulation Studies

The unique halogen bonding capabilities of 4-Bromomethyl-3-chloro-benzamide make it a valuable model compound for studying the influence of dual halogenation on crystal packing and solid-state properties [1]. Researchers can leverage the predictable Type II halogen-halogen contacts exhibited by bromine and chlorine to design co-crystals and salts with improved solubility, stability, or bioavailability. This application is particularly relevant in pre-formulation development where controlling the solid-state form of a drug substance is critical for clinical success [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromomethyl-3-chloro-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.